6-iodo-N-(pyridin-3-ylmethyl)quinazolin-4-amine
Description
Properties
IUPAC Name |
6-iodo-N-(pyridin-3-ylmethyl)quinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IN4/c15-11-3-4-13-12(6-11)14(19-9-18-13)17-8-10-2-1-5-16-7-10/h1-7,9H,8H2,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POVTUSFXERYHIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=NC=NC3=C2C=C(C=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-iodo-N-(pyridin-3-ylmethyl)quinazolin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with 6-iodoquinazolin-4-amine and pyridin-3-ylmethanol.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K₂CO₃) and a solvent like 1,4-dioxane mixed with water.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling at C6-Iodo Position
The iodine atom at position 6 undergoes Pd-catalyzed coupling with boronic acids under standard conditions:
-
Catalyst system : Pd(OAc)₂/PPh₃ or Pd(PPh₃)₄ with CuTC (copper thiophene-2-carboxylate)
-
Solvent : THF or DME/H₂O (10:1)
-
Temperature : 50–75°C under N₂
Example :
Coupling with 4-methoxyphenylboronic acid yields 6-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)quinazolin-4-amine in 73–91% yield .
| Boronic Acid Partner | Catalyst System | Yield (%) | Product Activity (IC₅₀, nM) |
|---|---|---|---|
| 4-Methoxyphenyl | Pd(OAc)₂/PPh₃ | 91 | EGFR TK: 5600 |
| 2-Thienyl | Pd(PPh₃)₄/CuI | 78 | AurA inhibition: 0.43 µM |
Sonogashira Alkynylation
The C6-iodo position reacts with terminal alkynes under Pd/Cu catalysis:
Example :
Reaction with propargyl alcohol produces 6-(prop-2-yn-1-yl)-N-(pyridin-3-ylmethyl)quinazolin-4-amine (73% yield) .
Buchwald-Hartwig Amination
Pd-mediated coupling with amines enables C6-amination:
Example :
Reaction with 4-methylpiperazine forms 6-(4-methylpiperazin-1-yl)-N-(pyridin-3-ylmethyl)quinazolin-4-amine , a PI3Kα inhibitor (IC₅₀: 14 nM) .
N-Functionalization of the Pyridinylmethylamine Group
The secondary amine undergoes:
Acylation
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Reagents : Acetic anhydride/K₂CO₃ in CH₂Cl₂
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Product : N-acetyl-N-(pyridin-3-ylmethyl)quinazolin-4-amine (85% yield)
Alkylation
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Reagents : Allyl bromide/K₂CO₃
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Product : N-allyl-N-(pyridin-3-ylmethyl)quinazolin-4-amine (exclusive N-alkylation, 92% yield)
Halogen Exchange Reactions
The C6-iodo group is susceptible to nucleophilic substitution:
Schiff Base Formation
The primary amine (if deprotected) reacts with carbonyl compounds:
-
Example : Condensation with 4-hydroxy-3-methoxybenzaldehyde forms N-(4-hydroxy-3-methoxybenzylidene)-N-(pyridin-3-ylmethyl)quinazolin-4-amine (75% yield, m.p. 232°C) .
Biological Activity Correlations
Derivatives show structure-dependent kinase inhibition:
| Modification | Target | IC₅₀ (nM) | Source |
|---|---|---|---|
| C6-4-methoxyphenyl | EGFR TK | 5600 | |
| C6-2-methylimidazole | PI3Kα | 13 | |
| C6-propargyl | Aurora kinase A | 0.43 µM |
Stability and Reactivity Notes
Scientific Research Applications
1.1 Anticancer Properties
Quinazoline derivatives, including 6-iodo-N-(pyridin-3-ylmethyl)quinazolin-4-amine, have been extensively studied for their anticancer properties. Research indicates that compounds within this class can inhibit critical pathways involved in tumor growth and metastasis. For instance, studies have shown that quinazoline derivatives can act as inhibitors of the PI3K/AKT/mTOR signaling pathway, which is pivotal in cancer cell proliferation and survival .
1.2 Inhibition of Drug Resistance Mechanisms
Another significant application is in overcoming drug resistance in cancer treatments. Certain derivatives have demonstrated the ability to inhibit breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp), both of which contribute to multidrug resistance in cancer cells . This suggests that 6-iodo-N-(pyridin-3-ylmethyl)quinazolin-4-amine could be a valuable candidate for enhancing the efficacy of existing chemotherapeutic agents.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of 6-iodo-N-(pyridin-3-ylmethyl)quinazolin-4-amine is crucial for optimizing its therapeutic potential. Modifications at various positions of the quinazoline core can significantly affect its biological activity. For example, substituents on the pyridine ring or alterations in the amino group can enhance or diminish inhibitory effects on target proteins .
Synthetic Methodologies
3.1 Synthesis of Quinazoline Derivatives
The synthesis of 6-iodo-N-(pyridin-3-ylmethyl)quinazolin-4-amine typically involves several steps, starting from readily available precursors. Common methods include:
- Nucleophilic Substitution Reactions : This method allows for the introduction of various substituents at specific positions on the quinazoline scaffold.
- Suzuki-Miyaura Cross-Coupling : This technique is employed to form carbon-carbon bonds, facilitating the attachment of aryl groups to enhance biological activity .
- Microwave-Assisted Synthesis : Recent advancements have introduced microwave-assisted techniques that improve yields and reduce reaction times significantly .
Case Studies and Experimental Findings
A number of studies have documented the synthesis and evaluation of quinazoline derivatives:
Mechanism of Action
The mechanism of action of 6-iodo-N-(pyridin-3-ylmethyl)quinazolin-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and survival.
Pathways Involved: It inhibits pathways such as the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is crucial for cell growth and survival.
Comparison with Similar Compounds
Table 1: Comparison of 6-Iodoquinazolin-4-amine Derivatives
| Compound ID | Substituent at 4-Amino Position | Yield (%) | ESI-MS ([M + H]+) | Key Structural Features |
|---|---|---|---|---|
| 5l | Pyridin-3-ylmethyl | 94.2 | 385.1 | Pyridine ring at 3-position |
| 5h | Pyridin-2-ylmethyl | 92.1 | 385.2* ([M + Na]+) | Pyridine ring at 2-position |
| 5c | 4-Fluorobenzyl | 77.8 | 380.0 | Electron-withdrawing fluorine |
| 5e | 3-Methylbenzyl | 94.5 | 376.2 | Hydrophobic methyl group |
| 5o | N-Ethyl-N-phenyl | 95.7 | 376.0 | Bulky ethyl-phenyl substitution |
| 5q | (Tetrahydro-2H-pyran-4-yl)methyl | 90.1 | 392.0* ([M + Na]+) | Oxygen-containing cyclic substituent |
| 7h | Pyridin-2-ylmethyl (post-Suzuki) | 70.6 | 328.1 | Post-functionalized with aminopyridine |
*Adducts other than [M + H]+ are noted. Data sourced from .
Impact of Substituent Position on Pyridine Ring
- 5l (Pyridin-3-ylmethyl) vs. 5h (Pyridin-2-ylmethyl): While both compounds share a pyridylmethyl group, the position of the nitrogen in the pyridine ring affects electronic properties. Despite similar molecular weights, 5l achieved a higher yield (94.2% vs. 92.1%) .
Influence of Aromatic vs. Aliphatic Substituents
Bulky vs. Flexible Substituents
- In contrast, 5q’s oxygen-containing cyclic substituent shows a lower yield (90.1%), possibly due to conformational rigidity .
Biological Activity
6-Iodo-N-(pyridin-3-ylmethyl)quinazolin-4-amine is a member of the quinazoline family, which is recognized for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The unique structure of this compound, featuring an iodine atom and a pyridin-3-ylmethyl group, enhances its potential applications in medicinal chemistry and pharmacology.
Anticancer Properties
Recent studies have highlighted the anticancer potential of quinazoline derivatives, including 6-iodo-N-(pyridin-3-ylmethyl)quinazolin-4-amine. The compound has been shown to inhibit key signaling pathways involved in tumorigenesis, particularly the phosphatidylinositol 3-kinase (PI3K) pathway. This pathway plays a crucial role in cell growth and survival, making it a significant target for cancer therapy.
The mechanism through which 6-iodo-N-(pyridin-3-ylmethyl)quinazolin-4-amine exerts its anticancer effects involves:
- Inhibition of PI3K Pathway : This compound selectively inhibits PI3Kα, leading to reduced cell proliferation and increased apoptosis in cancer cells.
- Cell Cycle Arrest : It induces G2/M phase arrest in various tumor cell lines, which is critical for preventing cancer cell division.
Antimicrobial Activity
Quinazolines are also recognized for their antibacterial properties. Studies have reported that compounds similar to 6-iodo-N-(pyridin-3-ylmethyl)quinazolin-4-amine exhibit significant activity against various bacterial strains.
Efficacy Against Bacteria
The antibacterial activity of quinazoline derivatives has been tested against:
- Gram-positive bacteria : Such as Staphylococcus aureus.
- Gram-negative bacteria : Including Pseudomonas aeruginosa.
These studies indicate that the presence of iodine in the structure enhances the antimicrobial efficacy of these compounds.
Summary of Biological Activities
Case Study 1: Anticancer Activity
In a recent study, a series of quinazoline derivatives were synthesized and evaluated for their anticancer properties. Among these, 6-iodo-N-(pyridin-3-ylmethyl)quinazolin-4-amine demonstrated potent inhibitory activity against several cancer cell lines with IC50 values ranging from 0.09 μM to 0.43 μM. The compound was noted for its ability to induce apoptosis and inhibit cell cycle progression at G2/M phase .
Case Study 2: Antimicrobial Evaluation
Another study focused on the synthesis of various quinazoline derivatives, including those with iodine substitutions. The results indicated that compounds like 6-iodo-N-(pyridin-3-ylmethyl)quinazolin-4-amine exhibited significant antibacterial activity against both gram-positive and gram-negative bacteria. The structure–activity relationship (SAR) analysis suggested that iodine substitution at specific positions enhances antimicrobial efficacy .
Q & A
Q. What are the recommended synthetic routes for 6-iodo-N-(pyridin-3-ylmethyl)quinazolin-4-amine, and how can purity be optimized?
The synthesis typically involves nucleophilic substitution or Suzuki coupling to introduce the iodine atom at position 6 of the quinazoline core, followed by alkylation with pyridin-3-ylmethylamine. Key steps include:
- Iodination : Use of iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar aprotic solvents (e.g., DMF) under reflux .
- Amine coupling : Reaction of 6-iodoquinazolin-4-amine with pyridin-3-ylmethyl chloride in the presence of a base (e.g., K₂CO₃) in acetonitrile at 60–80°C .
- Purity optimization : Column chromatography (silica gel, eluent: EtOAc/hexane) and recrystallization from ethanol/water mixtures yield >95% purity. ESI-MS and ¹H NMR are critical for verifying structural integrity .
Q. Which spectroscopic methods are essential for characterizing this compound?
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., pyridinylmethyl group at N4, iodine at C6). Key signals include aromatic protons (δ 7.5–8.5 ppm) and the methylene bridge (δ ~4.8 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ expected for C₁₄H₁₂IN₄: 377.01) .
- FT-IR : Identify NH stretches (~3350 cm⁻¹) and C-I vibrations (~500 cm⁻¹) .
Q. How can researchers screen the biological activity of this compound?
- Kinase inhibition assays : Test against tyrosine kinases (e.g., EGFR, Src) using fluorescence polarization or ADP-Glo™ assays. IC₅₀ values <100 nM suggest high potency .
- Cellular assays : Evaluate antiproliferative effects in cancer cell lines (e.g., A549, MCF-7) via MTT assays. Compare with controls like gefitinib for EGFR-targeted activity .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Core modifications : Replace iodine with Br/Cl to assess halogen dependence on binding affinity. shows 6-bromo analogs exhibit reduced potency (~2-fold) compared to iodo derivatives .
- Side-chain variations : Substitute pyridin-3-ylmethyl with pyridin-2-ylmethyl or benzyl groups. Pyridin-3-yl derivatives often show enhanced solubility and target engagement due to H-bonding with kinase backbones .
- Pharmacophore modeling : Use software like Schrödinger Suite to map electrostatic and hydrophobic interactions with ATP-binding pockets .
Q. What crystallographic strategies resolve structural ambiguities in quinazoline derivatives?
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (solvent: DCM/hexane). Use SHELXL for refinement; Mercury CSD 2.0 aids in visualizing packing patterns and hydrogen-bonding networks .
- Data contradiction resolution : If NMR and MS data conflict (e.g., unexpected tautomers), compare experimental vs. computed chemical shifts (DFT/B3LYP/6-31G**) .
Q. How can researchers address discrepancies in biological activity across assays?
- Assay validation : Ensure consistency in cell lines (e.g., passage number, culture conditions). For example, gefitinib-resistant lines may show false negatives if EGFR mutations are present .
- Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify non-selective inhibition. Cross-validate with thermal shift assays (TSA) .
- Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation, which may explain in vitro-in vivo efficacy gaps .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
